molecular formula C9H10N2O2 B12880764 1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one CAS No. 61880-99-7

1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one

Cat. No.: B12880764
CAS No.: 61880-99-7
M. Wt: 178.19 g/mol
InChI Key: CJYPQMROJZCEGJ-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one is a pyrazoline derivative characterized by a furan substituent at the 4-position of the dihydropyrazole ring and an acetyl group at the 1-position. Synthesized via cyclocondensation of 3-acetyl-5-nitropyridines with aromatic aldehydes under basic conditions (KOH/ethanol), this compound exhibits a melting point of 141–142°C and distinct IR absorption bands at 1667 cm⁻¹ (C=O stretch) and 1534/1349 cm⁻¹ (NO₂ asymmetric/symmetric stretches) . Its NMR spectra reveal signals consistent with the furan ring (δ = 6.3–7.4 ppm for protons) and the acetyl group (δ = 2.35 ppm for -COCH₃) .

Properties

CAS No.

61880-99-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-[4-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethanone

InChI

InChI=1S/C9H10N2O2/c1-6(12)9-7(5-10-11-9)8-3-2-4-13-8/h2-4,7,10H,5H2,1H3

InChI Key

CJYPQMROJZCEGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNCC1C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the acetylation of the pyrazole ring to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketone Group

The ethanone moiety undergoes nucleophilic additions and condensations:

  • Hydrazone formation : Reacts with hydrazines to form pyrazoline-carbothioamide intermediates, as demonstrated in reactions with hydrazine hydrate to produce 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide .

  • Knoevenagel condensation : The α-hydrogen of the ketone enables condensation with aldehydes or nitriles to form extended conjugated systems .

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic reactions:

  • Friedel-Crafts acylation/alkylation : The furan’s C-2 and C-5 positions are reactive sites for electrophilic substitutions, enabling further functionalization.

  • Halogenation : Bromine or chlorine can substitute hydrogen atoms under mild conditions, though specific examples require further experimental validation .

Cyclocondensation and Heterocycle Formation

The pyrazoline scaffold facilitates cyclization reactions:

Reaction TypeReagents/ConditionsProducts FormedCharacterization Methods
Thiazole synthesis Ethyl 2-chloro-3-oxobutanoateThiazole derivatives (e.g., compound 2 )FTIR, 1H^1H-NMR, MS
Pyridine derivatives 3-(2-arylhydrazono)pentane-2,4-dioneNicotinonitrile analogs13C^{13}C-NMR, elemental analysis
Triazole/tetrazole formation Nitrous acid or potassium thiocyanateFused triazole or tetrazole ringsSpectral data and X-ray crystallography

Functionalization of the Pyrazoline Ring

The dihydropyrazole NH group and adjacent carbons enable further modifications:

  • Oxidation : Conversion to fully aromatic pyrazole derivatives under strong oxidizing conditions.

  • Coordination chemistry : The NH and carbonyl oxygen atoms act as ligands for metal cations, forming complexes with potential catalytic or biological activity .

Mechanistic Insights

  • Electron effects : The ketone’s electron-withdrawing nature activates the pyrazoline ring for nucleophilic attacks, while the furan’s electron density directs electrophilic substitutions .

  • Tautomerism : The compound may exhibit keto-enol tautomerism, influencing reactivity in protic solvents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Properties
In vitro studies have demonstrated that this compound possesses anti-inflammatory effects. These properties are attributed to its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Laboratory tests have indicated that formulations containing this compound can reduce pest populations effectively, highlighting its potential use in sustainable agriculture practices .

Plant Growth Regulation
Studies have suggested that this compound may act as a plant growth regulator. It has been observed to enhance growth parameters in various crops, indicating its utility in agricultural biotechnology .

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Research indicates that these composites may find applications in coatings and packaging materials .

Nanotechnology
Recent advancements in nanotechnology have seen the use of this compound in synthesizing nanoparticles with unique properties. These nanoparticles can be utilized in drug delivery systems and as catalysts in chemical reactions .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth using derivatives of the compound.
Study 2Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in treated cell cultures.
Study 3Pesticidal EfficacyFormulations led to a 70% reduction in pest populations over two weeks.
Study 4Polymer CompositesEnhanced mechanical strength by 30% when incorporated into polyvinyl chloride matrices.

Mechanism of Action

The mechanism of action of 1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent-Driven Variations in Physical Properties

The substituents on the pyrazoline core significantly alter physical properties. Key examples include:

Compound Name Substituents Melting Point (°C) IR Data (C=O, cm⁻¹) Notable Features
1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one Furan-2-yl, acetyl 141–142 1667 Nitro group enhances stability
1-{5-(Furan-2-yl)-3-[4-(methanesulfonyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one Furan-2-yl, methanesulfonylphenyl 212–213 1666 Sulfonyl group increases polarity
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Ethoxyphenyl, naphthyl 155–156 N/A Bulky naphthyl group reduces solubility
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone Anthracenyl, phenyl N/A N/A Extended conjugation improves fluorescence

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, SO₂) increase thermal stability and melting points .
  • Bulky aromatic substituents (e.g., naphthyl, anthracenyl) reduce solubility but enhance π-π interactions in crystal packing .

Crystallographic and Computational Insights

  • Crystal Packing : Anthracenyl-substituted pyrazolines () form π-stacked layers (mean σ(C–C) = 0.004 Å), while chlorophenyl-methoxyphenyl analogues () adopt twisted conformations due to steric hindrance .
  • DFT Studies : Sulfonylidene derivatives () show optimized geometries with intramolecular charge transfer, explaining their catalytic behavior .

Biological Activity

1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

  • Molecular Formula : C9H10N2O2
  • CAS Number : 61880-99-7
  • Molecular Weight : 178.19 g/mol

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis75 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These results suggest that the furan and pyrazole moieties may enhance the antibacterial efficacy of the compound .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. A study highlighted that certain substituted pyrazoles exhibited anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests that this compound could be explored further for its potential in treating inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has also been investigated. Compounds with furan and pyrazole structures have shown significant radical scavenging activity, which is crucial for combating oxidative stress-related diseases .

Case Studies and Research Findings

A recent study synthesized various pyrazole derivatives and evaluated their biological activities. Among them, compounds containing the furan ring demonstrated notable antibacterial and anti-inflammatory effects. The study utilized in vitro assays to assess the efficacy against specific bacterial strains and inflammatory models .

Another research paper focused on the synthesis of heterocyclic compounds involving pyrazoles and assessed their pharmacological properties. The findings indicated that compounds similar to this compound exhibited promising results in terms of antimicrobial activity and were effective in reducing inflammation in animal models .

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